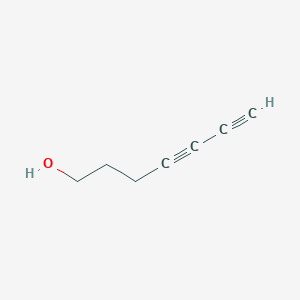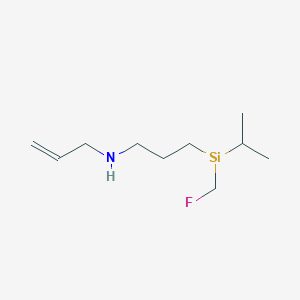![molecular formula C16H32Cl2O B14386883 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane CAS No. 88456-40-0](/img/structure/B14386883.png)
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane is an organic compound that belongs to the class of alkanes. This compound is characterized by the presence of chlorine atoms and a complex branched structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane typically involves multiple steps, including halogenation and etherification reactions. The starting materials are often simple alkanes or alkenes, which undergo chlorination to introduce chlorine atoms at specific positions. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols or ketones.
Reduction: The compound can be reduced to remove chlorine atoms, resulting in the formation of simpler hydrocarbons.
Substitution: Chlorine atoms can be replaced with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound can be used to investigate the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the branched structure of the compound allow it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-dimethylphenol
- 5-Chloro-2,4-dimethoxyphenyl isocyanate
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Compared to similar compounds, 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane is unique due to its specific branched structure and the presence of multiple chlorine atoms. This gives it distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88456-40-0 |
|---|---|
Molecular Formula |
C16H32Cl2O |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-chloro-4-(5-chloro-2,5-dimethylhexan-3-yl)oxy-2,5-dimethylhexane |
InChI |
InChI=1S/C16H32Cl2O/c1-11(2)13(9-15(5,6)17)19-14(12(3)4)10-16(7,8)18/h11-14H,9-10H2,1-8H3 |
InChI Key |
HLHJFMCPXKGZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)(C)Cl)OC(CC(C)(C)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


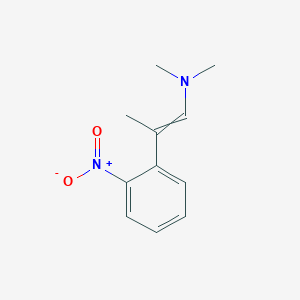
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
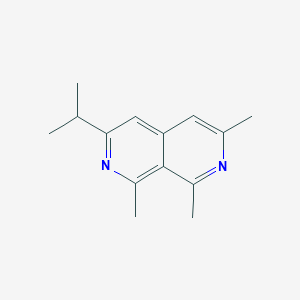

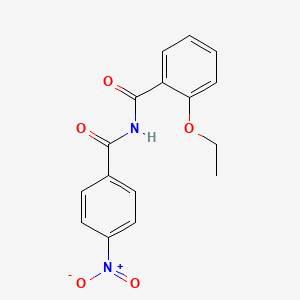
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
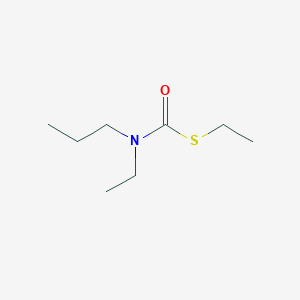
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
